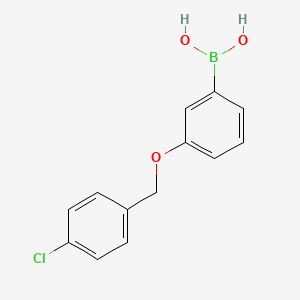

3-(4'-Chlorobenzyloxy)phenylboronic acid

描述

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by a carbon-boron bond, are organic compounds with the general formula R-B(OH)₂. mdpi.com Their stability, low toxicity, and compatibility with a wide array of functional groups make them highly valuable in organic synthesis. googleapis.com One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. googleapis.comambeed.com This reaction, catalyzed by palladium complexes, allows for the efficient synthesis of biaryls, a common scaffold in many pharmaceutical and materials science applications. googleapis.comgoogle.com Beyond the Suzuki reaction, boronic acids are also utilized in other significant transformations like the Chan-Lam coupling, which forms carbon-nitrogen and carbon-oxygen bonds. mdpi.com

In the realm of medicinal chemistry, the interest in boronic acids has grown substantially, particularly after the development of drugs like bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.comenovationchem.comsigmaaldrich.com The boron atom in these molecules can form reversible covalent bonds with biological targets such as enzymes and the cis-diol functionalities found in saccharides. mdpi.combldpharm.comfluorochem.co.uk This unique binding ability has been exploited to design enzyme inhibitors, sensors for biological molecules, and targeted drug delivery systems. sigmaaldrich.combldpharm.com For instance, phenylboronic acid (PBA) derivatives are being investigated for their potential to target sialic acids that are overexpressed on the surface of cancer cells, offering a pathway for selective cancer therapy. bldpharm.comgoogle.com

Overview of Substituted Phenylboronic Acid Derivatives in Research

The versatility of phenylboronic acid is greatly expanded through the introduction of various substituents on the phenyl ring. These modifications can significantly influence the compound's electronic properties, reactivity, and biological activity. sigmaaldrich.com For example, the presence of electron-withdrawing or electron-donating groups can alter the acidity of the boronic acid and its reactivity in cross-coupling reactions. chembuyersguide.com

In medicinal chemistry, these substitutions are strategically employed to fine-tune the binding affinity and selectivity of boronic acid-based drugs for their biological targets. sigmaaldrich.com Halogenated phenylboronic acids, for instance, are common intermediates in pharmaceutical research as the halogen atoms can serve as handles for further chemical modification and can enhance the pharmacokinetic properties of drug candidates. ambeed.com The position of the substituent (ortho, meta, or para) is also crucial, as it can dictate the three-dimensional structure of the molecule and its interaction with target proteins or other biomolecules. researchgate.net Researchers have developed extensive libraries of substituted phenylboronic acids to explore structure-activity relationships and to serve as building blocks for the synthesis of novel bioactive compounds. google.com

Research Landscape of 3-(4'-Chlorobenzyloxy)phenylboronic Acid

This compound is a specific derivative within the broader class of substituted phenylboronic acids. Its structure features a phenylboronic acid moiety with a 4-chlorobenzyloxy group at the meta position. This compound is commercially available from various chemical suppliers, indicating its use as a building block in synthetic chemistry. sigmaaldrich.comresearchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 870778-90-8 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂BClO₃ sigmaaldrich.com |

| Molecular Weight | 262.50 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | TYILTVKJHDWCKU-UHFFFAOYSA-N |

| SMILES String | OB(O)c1cccc(OCc2ccc(Cl)cc2)c1 |

属性

IUPAC Name |

[3-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYILTVKJHDWCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584632 | |

| Record name | {3-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-90-8 | |

| Record name | {3-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4'-Chlorobenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorobenzyloxy Phenylboronic Acid

General Reactivity Profiles of Phenylboronic Acids in Organic Transformations

Phenylboronic acids, including substituted variants like 3-(4'-Chlorobenzyloxy)phenylboronic acid, are a cornerstone of modern organic synthesis due to their stability, low toxicity, and versatile reactivity. researchgate.netacs.org These organoboron compounds are mild Lewis acids that are generally stable to water and air, making them easy to handle compared to many other organometallic reagents. acs.orgnih.gov Their reactivity is dominated by the carbon-boron bond, which allows for the transfer of the phenyl group to other substrates, typically mediated by a transition metal catalyst. researchgate.netacs.org

The most prominent reaction involving phenylboronic acids is the Suzuki-Miyaura cross-coupling. acs.orglibretexts.org In this reaction, the phenylboronic acid couples with an organohalide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. acs.orglibretexts.org This transformation is exceptionally versatile for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. Phenylboronic acids also participate in a range of other important transformations:

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines (N-H) or alcohols (O-H) to generate aryl amines and aryl ethers, respectively. researchgate.net

Conjugate Addition: Phenylboronic acids can add to α,β-unsaturated carbonyl compounds in reactions catalyzed by rhodium or other transition metals, forming a new C-C bond at the β-position. researchgate.netorganic-chemistry.org

Oxidation: The boronic acid moiety can be replaced with a hydroxyl group using oxidants like hydrogen peroxide, providing a route to phenols.

Halodeboronation: The C-B bond can be cleaved to form a carbon-halogen bond using reagents like aqueous bromine or chlorine. acs.orgnih.gov

Condensation Reactions: Boronic acids reversibly form boronate esters with diols. acs.orgnih.gov This reactivity is fundamental to their use as protecting groups for diols and as sensors for carbohydrates. nih.govlibretexts.org

The electronic nature of substituents on the phenyl ring influences the reactivity of the boronic acid. Electron-withdrawing groups can affect reaction rates and yields in catalytic processes. In the case of this compound, the ether linkage is an electron-donating group by resonance, while the chloro-substituent on the remote benzyl (B1604629) ring has a more subtle, primarily inductive, electron-withdrawing effect.

Role of the Boronic Acid Moiety in Catalytic Cycles

The boronic acid moiety, -B(OH)₂, is central to the function of phenylboronic acids in catalytic cycles, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.org The cycle is generally understood to proceed through three key steps involving a palladium catalyst:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. libretexts.org

Transmetalation: This is the crucial step where the boronic acid transfers its organic group to the palladium center. The reaction requires a base (e.g., hydroxide (B78521) or carbonate) to activate the boronic acid, forming a more nucleophilic boronate species [Ar-B(OH)₃]⁻. libretexts.orgnih.gov This anionic boronate then reacts with the Pd(II) complex, displacing the halide and transferring the aryl group to the palladium to form a diorganopalladium(II) intermediate. nih.gov The exact mechanism of this step has been a subject of extensive investigation, with computational studies suggesting pathways involving a palladium-oxygen-boron linkage. libretexts.orgnih.gov

Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

The boronic acid group is an ideal participant in this cycle because it is stable enough to be handled easily yet reactive enough under basic conditions to undergo transmetalation. acs.org The Lewis acidity of the boron atom is key; it facilitates the formation of the reactive boronate complex upon addition of a base. researchgate.net The pKa of a typical phenylboronic acid is around 9, but the formation of the tetrahedral boronate complex can occur at a pKa of ~7. researchgate.net This behavior allows the reaction to proceed under relatively mild conditions.

Below is a table illustrating the scope of the Suzuki-Miyaura reaction with various substituted arylboronic acids, demonstrating the general utility of this class of compounds.

| Arylboronic Acid | Coupling Partner | Catalyst / Base | Product | Reference Context |

|---|---|---|---|---|

| Phenylboronic acid | Vinyl Halide | Pd(0) / Base | Phenyl alkene | General transformation acs.org |

| meta-Substituted Phenylboronic acid | α-Angelica Lactone | Hydroxy[(S)-BINAP]Rh(I) dimer / K₂CO₃ | Chiral γ-Butyrolactone | Stereoconvergent conjugate addition organic-chemistry.org |

| trans-1-Hexenylboronic acid | 2-Pyridone | Cu(OAc)₂ / Pyridine (B92270) | N-Hexenyl-2-pyridone | Chan-Lam Coupling Example researchgate.net |

| Arylboronic acid | Aryl Halide | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl | Fundamental Suzuki-Miyaura reaction acs.org |

| 3-Chlorophenylboronic acid | Dibromotrifluoromethylbenzene | Pd Catalyst / Base | Chlorinated trifluoromethylbiaryl | Reactant in Suzuki-Miyaura reactions youtube.com |

Specific Reactions Involving the Chlorobenzyloxy Substituent

The this compound molecule contains two key reactive sites: the boronic acid and the chlorobenzyloxy substituent. While the boronic acid typically dictates the primary coupling reactions, the chlorobenzyloxy group can participate in or be affected by certain reaction conditions. This substituent is essentially a p-chlorobenzyl (PClB) ether.

Benzyl ethers are widely used as protecting groups for hydroxyl functionalities in organic synthesis because they are stable under a variety of conditions but can be removed when needed. organic-chemistry.org The p-chlorobenzyl (PClB) ether is considered a particularly robust protecting group, comparable in stability to the standard benzyl (Bn) ether. acs.orgacs.org Its stability is enhanced by the electron-withdrawing nature of the chlorine atom. acs.org

The primary reaction involving this substituent is its cleavage to deprotect the corresponding phenol (B47542). Common methods for cleaving benzyl ethers, including the PClB group, include:

Catalytic Hydrogenolysis: This is the most common method, where the ether is cleaved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction is typically clean and high-yielding, producing the deprotected phenol and p-chlorotoluene as a byproduct. youtube.commasterorganicchemistry.com However, this method is incompatible with other reducible functional groups like alkenes or alkynes. acs.org

Acidic Cleavage: Strong acids like HBr or HI can cleave ethers, but this method is harsh and lacks selectivity, making it unsuitable for complex molecules. libretexts.orgacs.org Lewis acids such as boron trichloride (B1173362) (BCl₃) can also be used for chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively slow to react with oxidative agents, substituted benzyl ethers can be cleaved under specific conditions. For example, p-methoxybenzyl (PMB) ethers are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov The PClB group itself is generally resistant to such conditions.

A noteworthy transformation is the palladium-catalyzed conversion of a p-chlorobenzyl (PClB) ether into a p-methoxybenzyl (PMB) ether. acs.orgresearchgate.net This reaction provides a strategic advantage, transforming the highly stable PClB group into the more labile PMB group, which can then be removed under milder oxidative conditions. acs.org This two-step deprotection strategy enhances the versatility of the PClB group in multi-step synthesis. acs.org The chlorine atom on the benzyl ring is generally unreactive under the conditions used for Suzuki coupling or standard deprotection methods.

Stereochemical Considerations in Reactions of Arylboronic Acids

Reactions involving arylboronic acids can raise important stereochemical questions, particularly when new chiral centers are formed. The planar, achiral nature of the arylboronic acid itself means that stereoselectivity must be induced by other elements in the reaction, such as a chiral catalyst, substrate, or auxiliary.

A key area where this is relevant is in asymmetric conjugate additions. For instance, the rhodium-catalyzed enantioselective addition of arylboronic acids to β,γ-unsaturated butenolides has been shown to produce γ-butyrolactones with high diastereoselectivity and enantioselectivity. organic-chemistry.orgyoutube.com These reactions can proceed through a dynamic kinetic resolution, where the catalyst controls the facial selectivity of the addition to a rapidly racemizing substrate, allowing for the formation of products with multiple contiguous stereocenters. youtube.com The choice of chiral ligand, such as (S)-BINAP, is critical for achieving high levels of stereocontrol. organic-chemistry.org

In cross-coupling reactions, stereochemistry is a major consideration when one or both of the coupling partners are chiral or contain sites of unsaturation with defined geometry. Research has shown that Suzuki-Miyaura reactions can proceed with retention of stereochemistry. For example, the coupling of (Z)-β-haloacroleins with arylboronic acids yields β,β-diarylacroleins where the geometric configuration of the double bond is preserved. masterorganicchemistry.com

More advanced applications involve stereodivergent cross-coupling, where any of the possible stereoisomers of a product with two adjacent chiral centers can be selectively prepared. This has been demonstrated in the C(sp³)–C(sp³) cross-coupling of chiral boronic esters with racemic electrophiles, where the combination of an enantiospecific reaction at the nucleophile and an enantioselective reaction at the electrophile allows for precise control over the final product's stereochemistry. researchgate.net While these examples involve boronic esters rather than acids directly, they highlight the sophisticated stereochemical control achievable in reactions of organoboron compounds.

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly those using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of reactions involving arylboronic acids. nih.govsemanticscholar.org These studies provide insights into transition state structures, reaction energetics, and the roles of various species in the catalytic cycle, which are often difficult to characterize experimentally. nih.gov

A significant focus of computational work has been the transmetalation step of the Suzuki-Miyaura reaction. libretexts.orgnih.gov DFT calculations have been used to compare the different proposed pathways, such as the "oxo-palladium pathway" (where a hydroxide ligand on palladium facilitates the reaction) and the "oxoboronate pathway" (where the anionic boronate directly attacks the palladium complex). libretexts.org These studies have helped to establish that intermediates featuring a palladium-oxygen-boron linkage are key to the process and have provided detailed energy profiles for the aryl group transfer. libretexts.orgnih.gov

Computational investigations have also been crucial for understanding:

Boronic Acid Speciation: Kinetic models and DFT calculations have clarified how pH controls the equilibrium between the neutral boronic acid and the active anionic boronate species in aqueous media. semanticscholar.org

Catalyst and Ligand Effects: Theoretical studies help explain how the electronic and steric properties of phosphine (B1218219) ligands on the metal catalyst influence the rates and efficiencies of oxidative addition and reductive elimination.

Side Reactions and Decomposition Pathways: Computation can predict and explain unwanted side reactions, such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom), which can lower the yield of the desired coupling product. semanticscholar.org Models have been developed to understand how factors like pH and solvent placement influence the rates of these decomposition processes. semanticscholar.org

Stereochemical Outcomes: For stereoselective reactions, computational modeling can rationalize the origins of enantioselectivity by comparing the transition state energies for the formation of different stereoisomers, helping to refine and design more effective chiral catalysts. masterorganicchemistry.com

These theoretical insights are critical for optimizing reaction conditions and for the rational design of new catalysts and reagents for transformations involving compounds like this compound.

Applications of 3 4 Chlorobenzyloxy Phenylboronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions as a Versatile Building Block

The boronic acid moiety of 3-(4'-chlorobenzyloxy)phenylboronic acid makes it an excellent coupling partner in a variety of transition metal-catalyzed reactions for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting a boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgpolyu.edu.hk this compound is a suitable substrate for this reaction, allowing for the introduction of the 3-(4'-chlorobenzyloxy)phenyl group into a wide array of organic molecules. beilstein-journals.org This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. nih.govbeilstein-journals.org

The general scheme for the Suzuki-Miyaura coupling involving this compound is as follows:

Where Ar-X can be an aryl, vinyl, or alkyl halide or triflate.

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, and solvent. A variety of palladium catalysts, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been developed to facilitate this transformation with high yields and functional group tolerance. nih.govicmpp.ronih.gov Common bases used include carbonates, phosphates, and hydroxides, which are crucial for the transmetalation step in the catalytic cycle. uwindsor.ca

Table 1: Examples of Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | 2-Phosphino-1-arylpyrrole | K₂CO₃ | Toluene | 100 | icmpp.ro |

| Pd₂(dba)₃ | Imidazolium salt (NHC precursor) | Cs₂CO₃ | Dioxane | 80-120 | icmpp.ro |

| [Pd(η³-allyl)Cl]₂ | NHC·HCl | K₂CO₃ | Ethanol/Water | 60 | rsc.org |

| Palladacycle complexes | --- | K₃PO₄ | Toluene | 100 | icmpp.ro |

This table represents general conditions and catalysts used for Suzuki-Miyaura reactions and is not specific to this compound, but is applicable.

Copper-Promoted C-N Bond Formation (Chan-Lam Amination)

The Chan-Lam amination, also known as the Chan-Evans-Lam coupling, provides a powerful method for constructing C-N bonds by coupling a boronic acid with an amine in the presence of a copper catalyst. organic-chemistry.orgwikipedia.org This reaction is a valuable alternative to the Buchwald-Hartwig amination and is often favored for its milder reaction conditions, which can be conducted at room temperature and open to the air. wikipedia.org this compound can be effectively coupled with a wide range of primary and secondary amines, anilines, and other N-H containing compounds to furnish the corresponding N-aryl products. organic-chemistry.orgchemrxiv.orgorganic-chemistry.org

The general reaction is depicted below:

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Copper(II) acetate (B1210297) is a commonly used catalyst for this transformation, often in the presence of a base like pyridine (B92270) or 2,6-lutidine. organic-chemistry.orgst-andrews.ac.uk Molecular sieves are sometimes added to remove water, which can improve reaction efficiency. organic-chemistry.org The reaction tolerates a broad spectrum of functional groups, making it a highly versatile tool in organic synthesis. organic-chemistry.org

Table 2: Conditions for Copper-Promoted Chan-Lam Amination

| Copper Source | Base/Additive | Solvent | Temperature | Atmosphere | Reference |

| Cu(OAc)₂ | Pyridine, Myristic Acid | Dichloromethane | Room Temp | Air | organic-chemistry.org |

| Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane | 40 °C | Oxygen | organic-chemistry.org |

| CuSO₄ | 1,10-Phenanthroline, nBu₄NOH | Ethanol | Room Temp | Oxygen | organic-chemistry.org |

This table represents general conditions for Chan-Lam amination and is applicable to arylboronic acids like this compound.

Copper-Promoted C-O Bond Formation

Analogous to the Chan-Lam amination, copper catalysts can also promote the formation of C-O bonds by coupling boronic acids with phenols or alcohols. organic-chemistry.orgorganic-chemistry.org This reaction, sometimes referred to as the Chan-Lam etherification, is a valuable method for the synthesis of diaryl ethers. organic-chemistry.org this compound can react with various phenols under copper catalysis to yield the corresponding diaryl ether derivatives. organic-chemistry.orgumass.edu

The general transformation is shown here:

Where Ar-OH represents a phenol (B47542) or, in some cases, an alcohol.

Similar to the C-N bond formation, copper(II) acetate is a frequently employed catalyst. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature and tolerant of various functional groups on both coupling partners. organic-chemistry.orgnih.gov

Table 3: Catalytic Systems for Copper-Promoted C-O Bond Formation

| Copper Source | Ligand (if any) | Base | Solvent | Temperature (°C) | Reference |

| Cu(OAc)₂ | --- | Tertiary Amine | Dichloromethane | Room Temp | organic-chemistry.org |

| CuI | 1,10-Phenanthroline | K₂CO₃ | NMP | 110 | organic-chemistry.org |

| Cu(PPh₃)₃Br | --- | Cs₂CO₃ | NMP | 110-120 | umass.edu |

This table represents general conditions for copper-promoted C-O bond formation with arylboronic acids.

Lewis Acid Catalysis and Organocatalysis Mediated by Boronic Acids

Beyond their role as coupling partners, boronic acids, including this compound, can function as Lewis acid catalysts. The empty p-orbital on the boron atom allows it to accept a lone pair of electrons, thereby activating substrates for various transformations. jimcontent.com

Direct Amidation Reactions

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, a process that forms an amide bond with the expulsion of water. jimcontent.comrsc.org This method is highly atom-economical and serves as a greener alternative to traditional amidation methods that require stoichiometric activating agents. rsc.orgsciepub.com this compound can catalyze this reaction, likely by forming a reactive acyloxyboronic acid intermediate. researchgate.net

The catalytic cycle is generally believed to involve the formation of an acyloxyboronate species, which is then susceptible to nucleophilic attack by the amine. researchgate.net The removal of water, often achieved through azeotropic distillation or the use of molecular sieves, is crucial for driving the reaction to completion. jimcontent.comresearchgate.net

Table 4: Conditions for Boronic Acid-Catalyzed Direct Amidation

| Catalyst Type | Solvent | Water Removal | Temperature | Reference |

| Arylboronic Acids | Toluene, Xylene | Azeotropic Reflux (Dean-Stark) | 85-166 °C | jimcontent.com |

| Arylboronic Acids | Dichloromethane, 2-MeTHF | Molecular Sieves (3Å or 4Å) | Room Temp - Reflux | researchgate.netchemrxiv.org |

| Boric Acid | Toluene | Azeotropic Reflux (Dean-Stark) | Reflux | sciepub.comorgsyn.org |

This table outlines general conditions for direct amidation reactions catalyzed by boronic acids.

Aldol (B89426) Reactions

While less common than their use in cross-coupling and amidation, boronic acids can also act as organocatalysts in reactions such as the aldol reaction. In this context, the boronic acid can activate the carbonyl group of an aldehyde, making it more electrophilic and susceptible to attack by a nucleophile, such as an enolate or enol. There is evidence of boronic acids being used in sequential aldol condensation followed by transition metal-catalyzed addition reactions. nih.gov The specific application of this compound in this role is not extensively documented but is mechanistically plausible given the established Lewis acidity of boronic acids.

Cycloadditions

Arylboronic acids are known to participate in various cycloaddition reactions, acting as precursors to key intermediates. For instance, they can be involved in [4+2] cycloadditions, such as the Diels-Alder reaction, where dienylboronates can be generated in situ. Furthermore, 1,3-dipolar cycloaddition reactions involving arylboronic acid derivatives have been reported, leading to the formation of five-membered heterocyclic rings. These reactions are valuable for the synthesis of complex molecules. However, no specific examples or studies detailing the participation of this compound in such cycloaddition reactions have been identified.

Friedel-Crafts Alkylation of Benzylic Alcohols

Arylboronic acids have emerged as effective catalysts in the Friedel-Crafts alkylation of arenes with benzylic alcohols. This method offers a milder and more environmentally friendly alternative to traditional Lewis acid catalysts. The catalytic cycle generally involves the formation of a boronate ester intermediate, which facilitates the generation of a carbocation from the benzylic alcohol, subsequently leading to alkylation of an aromatic substrate. While this is a significant application for arylboronic acids, there is no specific literature demonstrating the use of this compound as a catalyst or substrate in this transformation.

Templating Effects in Stereoselective Transformations

The ability of boronic acids to form reversible covalent bonds with diols and other bifunctional molecules allows them to act as templates, directing the stereochemical outcome of reactions. This templating effect is a powerful tool in asymmetric synthesis. By creating a rigid, chiral environment, boronic acids can control the facial selectivity of reactions on a substrate. Research in this area is extensive for various chiral boronic acids; however, there are no specific studies available that investigate or report on the templating effects of this compound in stereoselective transformations.

Development of Novel Reagents and Ligands

Arylboronic acids serve as versatile building blocks for the synthesis of more complex molecules, including novel reagents and ligands for catalysis. Their ability to undergo Suzuki-Miyaura cross-coupling reactions makes them invaluable for creating biaryl structures, which are common scaffolds in chiral ligands and functional materials. The boronic acid moiety itself can also be incorporated into ligands to act as a recognition site or to modulate the electronic properties of a catalyst. While the potential exists for this compound to be used in this capacity, there is no specific documentation of its derivatization to form novel reagents or ligands in the reviewed literature.

Advanced Biomedical and Pharmaceutical Research Applications

Targeted Therapeutic Strategies in Oncology

Phenylboronic acid and its derivatives have emerged as promising agents in the development of targeted cancer therapies. nih.gov Their potential lies in the ability to specifically interact with biomarkers that are overexpressed on cancer cells, leading to more precise and effective treatments.

A hallmark of many cancer cells is an altered glycosylation pattern on the cell surface, often characterized by the overexpression of sialic acids (SAs). nih.gov SAs are nine-carbon sugar molecules that terminate glycan chains on glycoproteins and glycolipids, playing a role in cell-cell interaction, immune response, and tumor progression. nih.gov The boronic acid moiety of PBA derivatives can form stable, reversible covalent ester bonds with the diol groups present in sialic acids. nih.gov

This specific interaction forms the basis of a powerful cancer-targeting strategy. Functional materials and drug delivery systems modified with PBA derivatives can selectively recognize and bind to the SA-rich surfaces of cancer cells. nih.gov This targeted binding increases the local concentration of a therapeutic agent at the tumor site, enhancing its efficacy while minimizing exposure to healthy tissues. The equilibrium constant for the binding of some PBA derivatives to sialic acid has been found to be significantly higher than to other biological diols like glucose, indicating a high degree of selectivity for cancer cell surfaces. nih.gov This selective recognition is crucial for developing "magic bullet" therapies that precisely target malignant cells. nih.gov

Table 1: Mechanism of Sialic Acid-Mediated Cancer Cell Targeting

| Component | Role in Targeting Mechanism | Reference |

|---|---|---|

| Cancer Cell Surface | Displays altered glycosylation with overexpression of terminal sialic acids (SAs). | nih.gov |

| Phenylboronic Acid (PBA) Moiety | The boronic acid group acts as a recognition element, selectively binding to diol groups on sialic acids. | nih.govnih.gov |

| Boronate Ester Bond | A reversible covalent bond forms between the PBA derivative and the sialic acid, anchoring the therapeutic agent to the cancer cell. | nih.gov |

| Therapeutic Payload | An attached anticancer drug or imaging agent is delivered with high specificity to the tumor site. | nih.gov |

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for degrading damaged or unneeded proteins, thereby maintaining protein homeostasis. nih.govstanford.edu It plays a vital role in regulating processes essential for cancer cell proliferation and survival, such as the cell cycle and apoptosis. nih.gov Consequently, the proteasome has become a significant target for anticancer drug development. nih.govstanford.edu

Boronic acid derivatives are a prominent class of proteasome inhibitors. nih.gov The drug Bortezomib, a dipeptide boronic acid, was the first proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma. stanford.edunih.gov These inhibitors function by targeting the catalytic sites within the 20S proteasome core particle, leading to a disruption of protein degradation. nih.govresearchgate.net This disruption causes an accumulation of regulatory proteins that can trigger cell cycle arrest and apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells due to their high protein turnover rate. nih.govnih.gov The investigation of PBA derivatives like 3-(4'-Chlorobenzyloxy)phenylboronic acid is part of a broader effort to discover new and effective proteasome inhibitors for cancer therapy. nih.govstanford.edu

Microtubules are dynamic cytoskeletal polymers made of αβ-tubulin heterodimers that are essential for several cellular functions, most notably the formation of the mitotic spindle during cell division. nih.govnih.gov Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. nih.govresearchgate.net Agents that interfere with tubulin polymerization are known as antimitotic agents because they arrest cells in the M-phase of the cell cycle, ultimately leading to apoptotic cell death. nih.gov

These microtubule-targeting agents (MTAs) work through one of two primary mechanisms: stabilizing microtubules (like taxanes) or inhibiting their polymerization (like vinca (B1221190) alkaloids and colchicine). nih.gov Inhibitors of tubulin polymerization bind to the tubulin protein, preventing its assembly into microtubules. nih.gov The loss of a functional mitotic spindle halts cell division and triggers apoptosis. nih.gov While numerous compounds, including various heterocyclic structures, have been developed to target the colchicine (B1669291) binding site on tubulin, this remains an active area of research to identify new agents with improved efficacy and a better side-effect profile. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. nih.govmdpi.com Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a key strategy in cancer treatment. nih.gov This approach targets the tumor's support system rather than the cancer cells directly.

The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary regulators of angiogenesis, and many anti-angiogenic therapies are designed to inhibit the VEGF/VEGFR signaling pathway. nih.gov By blocking this pathway, anti-angiogenic agents can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov This leads to the normalization of tumor vasculature and can inhibit tumor growth. Research into novel small molecules that can interfere with pro-angiogenic signaling pathways is a continuous effort in the development of new cancer therapeutics. nih.govmdpi.com

Drug Delivery Systems and Enhanced Permeation

The unique chemical properties of this compound and related PBA derivatives make them highly suitable for incorporation into advanced drug delivery systems designed for enhanced permeation and stimulus-responsive release.

The ability of phenylboronic acid to form reversible boronate esters extends to other diol-containing molecules, most notably glucose. mdpi.commdpi.com This interaction is the foundation for the development of "smart" glucose-responsive materials for self-regulated insulin (B600854) delivery in diabetes treatment. nih.govnih.govrsc.org

These systems are typically composed of polymer complexes, such as hydrogels or nanoparticles, that have PBA moieties incorporated into their structure. mdpi.comnih.gov In a low-glucose (normoglycemic) environment, the polymer network remains in a contracted or aggregated state, holding encapsulated insulin within its matrix. When blood glucose levels rise (hyperglycemia), the increased concentration of glucose molecules leads to competitive binding with the PBA groups. mdpi.com This binding event alters the charge and hydrophilicity of the polymer, causing the complex to swell or disassemble and release the stored insulin. nih.govrsc.org The release is proportional to the glucose concentration, allowing for a self-regulated system that mimics the function of a healthy pancreas. mdpi.com The introduction of different substituents onto the phenyl ring of the boronic acid can modulate its pKa, influencing its binding affinity with glucose under physiological pH and improving the responsiveness of the delivery system. mdpi.comrsc.org

Table 2: Components of a PBA-Based Glucose-Responsive Insulin Delivery System

| Component | Function | Reference |

|---|---|---|

| Polymer Matrix | Forms the structural backbone of the system (e.g., hydrogel, nanoparticle). | mdpi.comnih.gov |

| Phenylboronic Acid (PBA) Moiety | Acts as the glucose-sensing trigger through reversible binding. | mdpi.comnih.gov |

| Encapsulated Insulin | The therapeutic agent held within the matrix, awaiting a release signal. | nih.gov |

| Glucose | The external stimulus that binds to PBA, causing a conformational change in the polymer matrix and triggering insulin release. | mdpi.comrsc.org |

Facilitation of Ribonucleoside Transport Through Lipid Bilayers

The passage of nucleoside analogues, many of which are potent antiviral and anticancer drugs, across cell membranes is a critical factor for their therapeutic efficacy. Boronic acids have been identified as effective carriers to facilitate the transport of ribonucleosides through lipid bilayers. nd.edunih.gov The mechanism does not rely on the formation of an anionic, tetrahedral boronate ester, which would require a phase-transfer cation to cross the lipophilic membrane. Instead, evidence strongly supports a mechanism where the boronic acid reversibly combines with the 2',3'-cis-diol of a ribonucleoside to form a lipophilic, trigonal boronate ester. nd.edunih.gov This neutral complex can then diffuse across the lipid bilayer, releasing the nucleoside into the intracellular space.

The effectiveness of this transport is highly dependent on the structure of the boronic acid carrier. Studies comparing various substituted phenylboronic acids have revealed that lipophilicity and the electron-withdrawing nature of the substituents are key determinants of transport efficiency. For instance, highly lipophilic carriers like 3,5-bis(trifluoromethyl)phenylboronic acid exhibit superior transport capabilities compared to more hydrophilic or sterically hindered analogues. nih.gov The this compound, with its lipophilic benzyl (B1604629) ether and electron-withdrawing chlorine atom, is structured to be an effective carrier, enhancing the transport of therapeutic ribonucleosides into target cells.

Table 1: Comparison of Boronic Acid Carrier Effectiveness in Ribonucleoside Transport

| Boronic Acid Carrier | Relative Effectiveness | Key Structural Feature |

|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylboronic acid | High | Strong electron-withdrawing groups, high lipophilicity |

| 4-tert-Butylphenylboronic acid | Moderate-High | Lipophilic alkyl group |

| 3,5-Dichlorophenylboronic acid | Moderate | Electron-withdrawing groups |

| 1-Butylboronic acid | Low | Aliphatic, less lipophilic than aryl derivatives |

| 4-Carboxyphenylboronic acid | Very Low | Hydrophilic, charged carboxyl group |

This table is a summary of findings on related compounds, as presented in the literature. nih.gov

Nanocarrier Functionalization for Tumor-Targeting

Active targeting of cancer cells to improve therapeutic efficacy while minimizing off-target effects is a primary goal in oncology. nih.gov Phenylboronic acid and its derivatives have emerged as valuable targeting ligands for this purpose. nih.govnih.gov This strategy leverages the fact that many cancer cells overexpress sialic acid (SA) residues on their surface glycoproteins and glycolipids. nih.gov The boronic acid moiety of PBA can form stable, reversible covalent bonds with the diol groups present in sialic acid, allowing for specific recognition of cancer cells. nih.govdongguk.edu

Researchers have functionalized various nanocarriers—including polymeric micelles, liposomes, and nanoparticles—with PBA derivatives. nih.govnih.govacs.org These PBA-decorated nanomaterials can selectively bind to and be internalized by tumor cells that have a high density of surface sialic acids. nih.govresearchgate.net The this compound, when conjugated to a nanocarrier, would serve as a targeting moiety. Its 4-chlorobenzyloxy group can further enhance interactions with the lipid components of the cell membrane, potentially improving cellular uptake. This targeted delivery mechanism increases the local concentration of encapsulated chemotherapeutic drugs at the tumor site, enhancing their anticancer effects. nih.gov

Diagnostic Tools and Biosensors

The specific and reversible binding interaction between boronic acids and diols has been widely exploited in the development of diagnostic tools and biosensors for clinically relevant molecules. nih.govresearchgate.net

Glucose Sensing Mechanisms

Non-enzymatic glucose sensing is a major area of research for diabetes management, and phenylboronic acid-based systems are at the forefront of this technology. nih.govnih.gov The fundamental mechanism involves the reversible formation of a cyclic boronate ester between the boronic acid group and the cis-diol groups of a glucose molecule. optica.orgresearchgate.net This binding event can be transduced into a measurable signal.

One common approach involves incorporating PBA derivatives into a hydrogel matrix. nih.govoptica.orgbham.ac.uk When glucose binds to the PBA units, it increases the number of charged, tetrahedral boronate species within the hydrogel. nih.gov This change in charge balance induces Donnan osmotic pressure, causing the hydrogel to swell. bham.ac.uknih.gov This volumetric change can be detected optically, for example, by monitoring the diffraction wavelength of a holographic grating or a photonic crystal array embedded within the hydrogel. optica.orgresearchgate.net The sensitivity and operating pH of these sensors can be tuned by modifying the substituents on the phenyl ring, which alters the pKa of the boronic acid. nih.govmdpi.com The electron-withdrawing nature of the chloro-substituent in this compound would lower its pKa, making it more effective at binding glucose at physiological pH (around 7.4). acs.org

Table 2: Glucose Sensing Modalities Using Phenylboronic Acid

| Sensing Modality | Principle of Operation |

|---|---|

| Hydrogel Swelling | PBA-glucose binding alters charge balance, causing volumetric expansion of the hydrogel. optica.orgbham.ac.uk |

| Fluorescence Spectroscopy | Glucose binding alters the electronic properties of a conjugated fluorophore, causing a change in fluorescence intensity or wavelength. acs.org |

Sialic Acid Recognition for Cancer Diagnostics

The overexpression of sialic acid on cancer cell surfaces serves as a key biomarker for malignancy and metastasis. nih.govrsc.org Phenylboronic acids, including derivatives like this compound, are used to design diagnostic tools that can specifically recognize and quantify this altered glycosylation pattern. nih.govresearchgate.net

Fluorescent probes functionalized with PBA can be used for bioimaging of cancer cells. nih.gov When the probe binds to sialic acid on the cell surface, a change in its fluorescence can be observed, allowing for the visualization of tumors. nih.gov In another approach, PBA-modified nanoparticles (e.g., gold nanoparticles) are used in conjunction with highly sensitive analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS). rsc.org In this method, the PBA-functionalized nanoparticles bind to cancer cells in proportion to their surface sialic acid expression, and the elemental tag (gold) is then quantified by ICP-MS to determine the number of cancer cells. rsc.org Such methods are highly sensitive and can be applied for early cancer detection and monitoring. rsc.org

Investigation of Antimicrobial and Antiviral Potential

The search for new antimicrobial and antiviral agents is critical in the face of growing resistance to existing drugs. Boron-containing compounds, including phenylboronic acid derivatives, have shown promise in this area. nih.gov

The antimicrobial activity of phenylboronic acids is often enhanced by halogenation. nih.govfrontiersin.orgresearchgate.net Studies on various halogenated phenylboronic acids have demonstrated their efficacy against pathogenic bacteria, including Vibrio species. nih.govnih.gov The mechanism of action can involve the disruption of the bacterial cell membrane and inhibition of key cellular processes like biofilm formation and the expression of virulence factors. nih.govfrontiersin.org The presence of a chlorine atom, as in this compound, is a common strategy to enhance the biological activity of pharmaceuticals. researchgate.net Research on related compounds like 3,5-diiodo-2-methoxyphenylboronic acid has shown minimum inhibitory concentrations (MIC) of 100 μg/mL against V. parahaemolyticus. nih.govfrontiersin.org

In the antiviral field, boronic acids have been investigated as inhibitors of viral enzymes and viral entry. acs.orgmdpi.comresearchgate.net For example, boronic acid-modified quindoline (B1213401) derivatives have shown potent anti-influenza A virus activity by inhibiting viral neuraminidase and preventing the entry of the viral ribonucleoprotein (RNP) into the host cell nucleus. acs.org Boronic acids have also been incorporated into inhibitors of HIV reverse transcriptase and flaviviral proteases. mdpi.comacs.org The ability of the boronic acid group to form stable, covalent-reversible bonds with key residues in viral proteins or to bind to glycans on the viral or host cell surface underpins their therapeutic potential. acs.orgacs.org

Structure-Activity Relationship Studies in Biological Systems

Understanding the relationship between a molecule's chemical structure and its biological activity (SAR) is fundamental to medicinal chemistry and drug design. odu.edu For phenylboronic acid derivatives like this compound, SAR studies focus on how modifications to the phenyl ring affect properties like binding affinity, pKa, and lipophilicity, which in turn dictate their performance in biological systems. nih.govnih.gov

The position and electronic nature of substituents on the phenyl ring are critical. nih.gov Electron-withdrawing groups (like the chlorine atom in the chlorobenzyloxy moiety) decrease the pKa of the boronic acid. nih.govmdpi.com A lower pKa is generally desirable for applications at physiological pH (~7.4) because it increases the proportion of the more reactive tetrahedral boronate anion, enhancing binding to diols like glucose and sialic acid. nih.govacs.org

Future Research Directions and Translational Perspectives

Design Principles for Enhanced Selectivity and Efficacy in Bioactive Analogues

Future research will likely focus on creating analogues of 3-(4'-Chlorobenzyloxy)phenylboronic acid with superior biological activity. A key design principle involves modifying the compound's structure to achieve enhanced selectivity and efficacy for specific biological targets, such as enzymes. The boronic acid group is known to form reversible covalent bonds with active site residues like serine, making these compounds potent enzyme inhibitors. nih.gov

Key strategies for designing improved analogues include:

Modulation of Lewis Acidity: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the pKa of the boronic acid. dovepress.com This tuning is critical for optimizing the interaction with biological targets under physiological pH conditions. For instance, modifying the position of the chlorine atom on the benzyl (B1604629) group or adding other substituents could fine-tune the electronic properties of the entire molecule.

Steric Modifications: Altering the linker between the phenyl rings or changing the substitution pattern can introduce steric hindrance or new contact points. This can be exploited to achieve selectivity for a specific enzyme's active site over others, reducing off-target effects.

Bioisosteric Replacement: Replacing parts of the molecule, such as the ether linkage, with other functional groups (e.g., sulfonamides) can lead to derivatives with highly distinct structure-activity relationships and improved ligand efficiencies. nih.gov

These design principles can guide the synthesis of a library of analogues, which can then be screened to identify compounds with optimal potency and selectivity for targets in diseases like cancer or bacterial infections. nih.govchemrxiv.org

Integration into Multi-Targeted Therapeutic Approaches

The scaffold of this compound is well-suited for the development of multi-targeted therapies, a strategy gaining traction for treating complex diseases like cancer. Boron-containing compounds are already central to Boron Neutron Capture Therapy (BNCT), a bimodal approach where boron-10 isotopes delivered to tumor cells are irradiated with neutrons, leading to localized cell destruction. researchgate.net

Future work could involve designing derivatives of this compound that not only act as effective boron delivery agents for BNCT but also possess intrinsic therapeutic activity. researchgate.net For example, the core structure could be conjugated to moieties that:

Inhibit key cancer-related enzymes, such as proteasomes. nih.gov

Target specific cell surface receptors overexpressed on cancer cells, like those recognizing sialic acids. japsonline.com

Act as photosensitizers for photodynamic therapy, creating a dual-modality treatment. acs.org

This multi-pronged approach could lead to synergistic effects, enhancing therapeutic outcomes and potentially overcoming drug resistance mechanisms.

Advanced Materials Science Integration for Functional Devices

The unique chemical properties of boronic acids make them invaluable building blocks in materials science. boronmolecular.com Their ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups) is a key feature that can be exploited for creating "smart" materials and sensors. nih.govbath.ac.uk

Future research on this compound in this area could focus on:

Chemical Sensors: Integrating the compound into polymer matrices or onto surfaces to create sensors for diol-containing molecules, such as sugars or glycoproteins. researchgate.netdntb.gov.ua The binding event can be designed to produce a detectable optical or electronic signal. bath.ac.uk Such sensors have applications in medical diagnostics, particularly for monitoring glucose levels. japsonline.comsiliconeoil.com.cn

Organic Electronics: Arylboronic acids are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone for synthesizing the conjugated polymers and complex molecules used in organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com The specific structure of this compound could be used to synthesize novel materials with tailored optical and electronic properties for next-generation displays and flexible electronics. nbinno.com

Self-Assembling Materials: The reversible nature of boronate ester formation allows for the creation of dynamic and self-healing materials, including gels, capsules, and porous organic frameworks. bath.ac.uk

Computational Drug Discovery and Rational Design of Boronic Acid-Based Agents

Computational methods are essential for accelerating the drug discovery process. patsnap.com Rational drug design techniques can be applied to this compound to predict its interactions with biological targets and to guide the design of more potent and selective derivatives.

Key computational approaches include:

Molecular Docking: Simulating the binding of the compound and its virtual analogues to the three-dimensional structure of a target protein. This helps in predicting binding affinity and identifying key interactions that contribute to inhibition. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues. patsnap.com

De Novo Design: Using algorithms to design novel molecules that fit the structural and chemical constraints of a target's active site, using the boronic acid scaffold as a starting point. openmedicinalchemistryjournal.com

These computational tools streamline the design-synthesis-test cycle, reducing costs and enabling a more focused approach to developing therapeutic agents based on the this compound structure. google.com

Development of Next-Generation Boronic Acid Derivatives with Improved Pharmacological Profiles

A significant challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. While boronic acids are valuable pharmacophores, their inherent chemical properties can sometimes lead to suboptimal pharmacokinetic profiles. researchgate.netnih.gov

Future research will focus on creating next-generation derivatives of this compound with enhanced drug-like properties. Strategies to achieve this include:

Prodrug Development: Masking the boronic acid group as a boronate ester, such as an N-methyliminodiacetic acid (MIDA) ester. nih.gov This can improve stability, solubility, and oral bioavailability. The masking group is designed to be cleaved in vivo, releasing the active boronic acid at the site of action.

Formulation Strategies: Incorporating the compound into advanced drug delivery systems, such as nanoparticles or hydrogels. japsonline.comnih.gov This can protect the drug from degradation, control its release rate, and potentially target it to specific tissues.

By addressing these pharmacological hurdles, researchers can translate the therapeutic potential of the this compound scaffold into clinically viable drug candidates. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 870778-90-8 |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| Appearance | Solid |

Table 2: Design Strategies for Bioactive Boronic Acid Analogues

| Design Principle | Approach | Desired Outcome |

|---|---|---|

| Electronic Tuning | Introduce electron-withdrawing groups | Lower pKa for better binding at physiological pH |

| Steric Guidance | Modify linker length or add bulky groups | Enhance selectivity for target enzyme's active site |

| Bioisosteric Replacement | Replace linker (e.g., ether to sulfonamide) | Alter structure-activity relationship; improve ligand efficiency |

| Prodrug Strategy | Mask boronic acid as a boronate ester | Improve stability, solubility, and bioavailability |

常见问题

Q. What are the standard synthetic routes for preparing 3-(4'-Chlorobenzyloxy)phenylboronic acid, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves coupling a chlorobenzyl group to a phenylboronic acid precursor. A common approach is the Mitsunobu reaction or nucleophilic aromatic substitution, where 4-chlorobenzyl bromide reacts with a hydroxyl-substituted phenylboronic acid under basic conditions. Critical parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki-Miyaura reactions .

- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is essential for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the chlorobenzyloxy group (δ 4.8–5.2 ppm for -OCH₂-) .

- ¹¹B NMR : Confirm boronic acid presence with a peak near δ 30 ppm .

- IR spectroscopy : Look for B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 262.05 for C₁₃H₁₁BClO₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substituents or functional groups) influence the reactivity of this compound in Suzuki-Miyaura couplings?

The chloro and benzyloxy groups significantly impact reactivity:

- Electron-withdrawing effects : The chloro substituent enhances electrophilicity, accelerating transmetalation in Suzuki reactions .

- Steric hindrance : Bulky benzyloxy groups may reduce coupling efficiency with sterically hindered aryl halides. Comparative studies with analogs like 3-(2'-Chlorobenzyloxy)phenylboronic acid show lower yields (~60%) versus unsubstituted phenylboronic acid (~85%) under identical conditions .

- Optimization strategies : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to mitigate steric effects .

Q. In BA-mediated PCR assays, how can researchers evaluate the inhibitory efficiency of this compound derivatives compared to other boronic acids?

Methodologies include:

- Dose-response curves : Measure PCR amplification inhibition at varying concentrations (0.1–10 mM) using glucosylated DNA templates. Derivatives with electron-withdrawing groups (e.g., -Cl) show higher inhibitory efficiency (IC₅₀ ~1.2 mM) than unsubstituted analogs (IC₅₀ ~3.5 mM) .

- Competitive binding assays : Use fluorescence polarization to assess displacement of glucose moieties by boronic acids. Surface plasmon resonance (SPR) can quantify dissociation constants (e.g., Kd = 2.8 µM for 3-(4'-Cl-benzyloxy)phenylboronic acid) .

Q. What strategies resolve contradictions in binding affinity data for this compound interacting with biological targets?

Discrepancies often arise from assay conditions:

- pH dependence : Binding affinity to diols (e.g., saccharides) peaks at pH 8.5–9.0 due to boronate ester formation .

- Buffer interference : Phosphate buffers compete with boronic acids; use HEPES or Tris-HCl buffers for consistent results .

- Orthogonal validation : Cross-validate SPR data with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔG, ΔH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。